Tianeptine Metabolite MC5-d4 Methyl Ester

Vue d'ensemble

Description

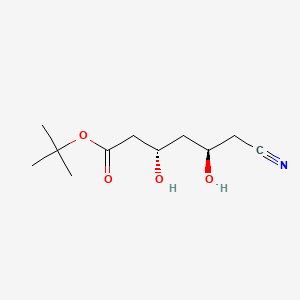

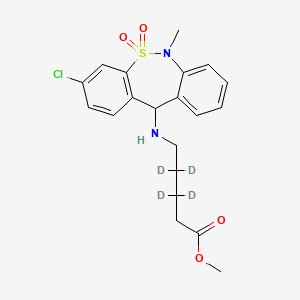

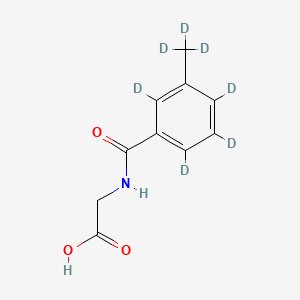

Tianeptine Metabolite MC5-d4 Methyl Ester is a deuterium-labeled intermediate of Tianeptine, a tricyclic compound known for its unique pharmacological properties. Tianeptine is primarily used as an antidepressant and anxiolytic agent. The metabolite MC5-d4 Methyl Ester is utilized in various research applications due to its stable isotope labeling, which aids in the study of Tianeptine’s pharmacokinetics and metabolism .

Applications De Recherche Scientifique

Tianeptine Metabolite MC5-d4 Methyl Ester is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Tianeptine and its metabolites.

Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Tianeptine in biological systems.

Medicine: Research on this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications.

Mécanisme D'action

Target of Action

Tianeptine Metabolite MC5-d4 Methyl Ester, as an intermediate of Tianeptine, primarily targets the serotonin (5-HT) and dopamine systems . It is a selective facilitator of serotonin uptake in vitro and in vivo . Additionally, it is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

The compound interacts with its targets by facilitating the uptake of serotonin and inhibiting the uptake of dopamine . This unique mechanism of action results in changes in the neurotransmitter levels in the brain, which can affect mood and behavior.

Biochemical Pathways

The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 (propionic acid) . This process affects the serotonin and dopamine systems, which are key biochemical pathways in the brain involved in mood regulation and reward processing .

Pharmacokinetics

Following administration, both Tianeptine and its active metabolite MC5-d4 Methyl Ester undergo pharmacokinetic processes. The average volume of distribution at steady state for Tianeptine was found to be 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of Tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By facilitating serotonin uptake and inhibiting dopamine uptake, the compound can influence mood and behavior . This is particularly relevant in the context of depressive disorders, where alterations in these neurotransmitter systems have been implicated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and resultant effects can be affected by the route of administration . Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the compound’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Tianeptine Metabolite MC5-d4 Methyl Ester plays a significant role in biochemical reactions, particularly those involving serotonin. It is reported to enhance serotonin uptake in selective brain regions . This interaction with serotonin, a crucial neurotransmitter, underscores its importance in biochemical processes.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on serotonin uptake. By facilitating the uptake of serotonin, it can significantly impact cellular function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with serotonin. It acts as a selective facilitator of serotonin uptake, thereby influencing the concentration of this neurotransmitter in the brain .

Temporal Effects in Laboratory Settings

Its parent compound, Tianeptine, has been observed to have a mean elimination half-life of 1.16 hours .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine Metabolite MC5-d4 Methyl Ester involves multiple steps, starting from the parent compound Tianeptine. The process includes deuterium labeling, which is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Tianeptine Metabolite MC5-d4 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tianeptine: The parent compound with similar pharmacological properties.

Amineptine: Another tricyclic antidepressant with similar mechanisms of action.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) with comparable therapeutic effects.

Uniqueness

Tianeptine Metabolite MC5-d4 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This characteristic sets it apart from other similar compounds and makes it a valuable tool in scientific research .

Propriétés

IUPAC Name |

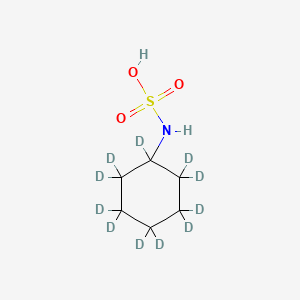

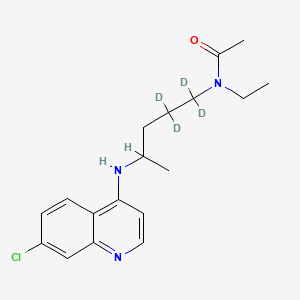

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676160 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216799-00-6 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)